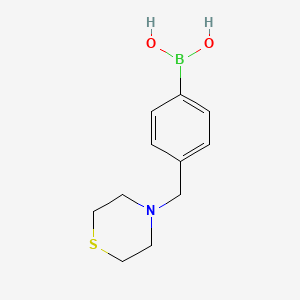

4-(Thiomorpholin-4-ylmethyl)phenylboronic acid

Description

4-(Thiomorpholin-4-ylmethyl)phenylboronic acid is an organoboron compound featuring a phenylboronic acid core substituted at the para position with a thiomorpholine moiety linked via a methylene bridge. Thiomorpholine, a six-membered heterocycle containing one sulfur and one nitrogen atom, imparts unique electronic and steric properties to the molecule.

Propriétés

IUPAC Name |

[4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO2S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMPAGMAGZPHSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCSCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681335 | |

| Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-60-7 | |

| Record name | {4-[(Thiomorpholin-4-yl)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiomorpholin-4-ylmethyl)phenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with thiomorpholine under basic conditions. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Thiomorpholin-4-ylmethyl)phenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds . This compound can also participate in other types of reactions, such as oxidation and substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium(II) acetate, potassium carbonate, aryl or vinyl halides, and a suitable solvent like tetrahydrofuran or dimethylformamide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include various substituted phenylboronic acids and their derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Boronic acids, including 4-(Thiomorpholin-4-ylmethyl)phenylboronic acid, have been investigated for their potential as anticancer agents. These compounds can inhibit proteasome activity, which is crucial for the degradation of proteins that regulate cell cycle and apoptosis. Research has shown that certain boronic acids can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

1.2 Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes, particularly serine proteases and cysteine proteases. The boronic acid moiety interacts with the active site of these enzymes, leading to inhibition of their activity. Such interactions are vital in developing treatments for diseases where these enzymes play a significant role, such as in inflammatory conditions and cancer .

Organic Synthesis Applications

2.1 Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. The ability of boronic acids to act as nucleophiles allows them to react with aryl halides under palladium catalysis, facilitating the construction of complex organic molecules .

2.2 Synthesis of Functionalized Compounds

The compound is also employed in the synthesis of various functionalized compounds. Its unique structure enables the introduction of thiomorpholine groups into organic frameworks, which can enhance biological activity or modify physical properties of the resultant compounds. This versatility is particularly useful in drug design and materials science .

Case Studies and Research Findings

3.1 Case Study: Anticancer Properties

In a study published in a peer-reviewed journal, researchers synthesized a series of boronic acid derivatives, including this compound, and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that this compound exhibited significant antiproliferative activity against breast and prostate cancer cells, with IC50 values comparable to established chemotherapeutics .

3.2 Case Study: Enzyme Inhibition

Another research effort focused on the enzyme inhibition properties of this compound. The study demonstrated that this compound effectively inhibited the activity of cathepsin B, a cysteine protease involved in tumor progression and metastasis. The kinetic studies revealed a competitive inhibition mechanism, suggesting its potential use as a therapeutic agent in cancer treatment .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |

| Enzyme Inhibition | Inhibits serine/cysteine proteases | |

| Organic Synthesis | Cross-Coupling Reactions | Forms carbon-carbon bonds via Suzuki coupling |

| Synthesis of Functionalized Compounds | Introduces thiomorpholine groups into frameworks |

Mécanisme D'action

The mechanism of action of 4-(Thiomorpholin-4-ylmethyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Substituent Electronic and Steric Effects

| Compound Name | Substituent | Electronic Effects | Steric Bulk | Key Applications |

|---|---|---|---|---|

| 4-(Thiomorpholin-4-ylmethyl)phenylboronic acid | Thiomorpholine (via CH₂) | Electron-rich (S and N donate electrons) | High | Drug delivery, biochemical probes |

| 4-(Methylthio)phenylboronic acid | –S–CH₃ (methylthio) | Moderate electron donation (S) | Moderate | Molecular electronics, catalysis |

| 4-Methoxyphenylboronic acid | –O–CH₃ (methoxy) | Strong electron donation (O) | Low | Suzuki couplings, polymer synthesis |

| 4-Ethynylphenylboronic acid | –C≡CH (ethynyl) | Electron-withdrawing (sp-hybridized) | Low | Click chemistry, nanomaterials |

| 4-Fluorophenylboronic acid | –F (fluoro) | Electron-withdrawing (inductive) | Low | Antiviral agents, inhibitors |

- Electronic Profile : The thiomorpholine group in the target compound introduces electron density via sulfur and nitrogen atoms, enhancing its ability to participate in hydrogen bonding and π-π interactions. This contrasts with electron-withdrawing groups like –F or –C≡CH, which reduce electron density on the aromatic ring .

Reactivity in Cross-Coupling Reactions

In Suzuki-Miyaura couplings, the para-substituent’s electronic and steric properties critically influence reactivity:

Solubility and Stability

- The thiomorpholine group enhances aqueous solubility compared to hydrophobic substituents like –C≡CH or –S–CH₃ due to its polarizable S and N atoms.

- Under weakly basic conditions (pH ≥ 8.5), boronic acids form stable boronate esters with cis-diols (e.g., sugars, RNA). The thiomorpholine unit may buffer acidic byproducts in such reactions, improving stability .

Activité Biologique

4-(Thiomorpholin-4-ylmethyl)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a thiomorpholine moiety, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The mechanism of action of this compound primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles, a property common to boronic acids. This interaction can modulate various biochemical pathways, particularly those involving glycoproteins and enzymes that contain cis-diol functionalities.

- Enzyme Inhibition : The compound may inhibit enzymes such as proteasomes or kinases by binding to their active sites.

- Cell Signaling Modulation : It could alter cell signaling pathways by interacting with specific receptors or proteins involved in cellular communication.

Biological Activity

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that boronic acids can exhibit anticancer properties through various mechanisms, including:

- Induction of Apoptosis : By inhibiting proteasomal activity, the compound may lead to the accumulation of pro-apoptotic factors.

- Cell Cycle Arrest : It may interfere with cell cycle regulators, thereby inhibiting cancer cell proliferation.

Antimicrobial Properties

The compound has been investigated for its potential antimicrobial effects, particularly against bacterial strains. The thiomorpholine group may enhance membrane permeability, allowing for better uptake into bacterial cells.

Table 1: Summary of Biological Activities

| Activity | Mechanism | References |

|---|---|---|

| Anticancer | Proteasome inhibition, apoptosis induction | |

| Antimicrobial | Membrane disruption, cell wall synthesis inhibition | |

| Enzyme inhibition | Binding to active sites of enzymes |

Case Study: Anticancer Efficacy

In a recent study, this compound was tested against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different lines. The mechanism was attributed to the compound's ability to inhibit proteasomal degradation pathways, leading to increased levels of p53 and other apoptotic markers.

Table 2: IC50 Values in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound suggests reasonable bioavailability and metabolic stability. Toxicity studies indicate that at therapeutic doses, the compound exhibits low cytotoxicity towards normal cells, making it a promising candidate for further development.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(Thiomorpholin-4-ylmethyl)phenylboronic acid?

- Methodology : The compound can be synthesized via a multi-step approach. First, introduce the thiomorpholine moiety to a phenylboronic acid scaffold using nucleophilic substitution or reductive amination. Subsequent Suzuki-Miyaura cross-coupling (palladium-catalyzed) may optimize the boronic acid group's stability and regioselectivity . For example, describes analogous functionalization of phenylboronic acids via azide-alkyne cycloaddition, adaptable for thiomorpholine coupling.

- Key Considerations : Monitor reaction conditions (e.g., anhydrous environment for boronic acid stability) and use HPLC or column chromatography for purification .

Q. How is the purity and structural integrity of this compound validated?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra for thiomorpholine methyl protons (δ ~2.5–3.5 ppm) and boronic acid protons (broad peak ~6–8 ppm).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H] or [M−OH] ions).

- Infrared (IR) Spectroscopy : Identify B-O (~1350 cm) and thiomorpholine C-S (~650 cm) stretches .

Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but limited in water. Additives like ethanol (10–20% v/v) enhance aqueous solubility for biological assays .

- Stability : Store at 4°C in inert atmospheres to prevent boronic acid oxidation. Avoid prolonged exposure to moisture; use stabilizers (e.g., pinacol ester derivatives) for long-term storage .

Advanced Research Questions

Q. How can researchers design experiments to study its interaction with glycoproteins or viral entry proteins?

- Methodology :

- Surface Plasmon Resonance (SPR) : Functionalize gold surfaces with the compound (via carboxymethyl dextran, as in ) to measure binding kinetics with glycoproteins (e.g., HCV E2 protein) .

- Cell-Based Assays : Use pseudovirus models (e.g., HCV JFH1) to evaluate inhibition of viral entry, as demonstrated in . Include cytotoxicity controls (MTT assays) due to potential thiol-mediated cellular effects.

Q. What computational methods predict its electronic properties and binding affinity?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps to identify reactive sites (e.g., boron center for nucleophilic interactions) .

- Molecular Docking : Use AutoDock Vina to model interactions with viral glycoproteins. Parameterize boron’s tetrahedral geometry during docking simulations .

Q. How can contradictions in reactivity data across studies be resolved?

- Case Example : Discrepancies in boronic acid-sugar binding affinities may arise from pH variations or competing solvents.

- Resolution Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.